Cas no 1498870-41-9 (3-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxypropanoic acid)

3-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxypropanoic acid 化学的及び物理的性質
名前と識別子
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- 1H-Pyrazole-4-propanoic acid, 1-ethyl-α-hydroxy-
- 3-(1-Ethyl-1h-pyrazol-4-yl)-2-hydroxypropanoic acid
- 3-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxypropanoic acid
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- MDL: MFCD21331289
- インチ: 1S/C8H12N2O3/c1-2-10-5-6(4-9-10)3-7(11)8(12)13/h4-5,7,11H,2-3H2,1H3,(H,12,13)
- InChIKey: MXUNINRYVZFMTC-UHFFFAOYSA-N
- ほほえんだ: C(C1C=NN(CC)C=1)C(O)C(=O)O
3-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxypropanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-319216-0.5g |
3-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxypropanoic acid |
1498870-41-9 | 0.5g |
$739.0 | 2023-09-05 | ||
Enamine | EN300-319216-10.0g |
3-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxypropanoic acid |
1498870-41-9 | 10.0g |
$5528.0 | 2023-02-24 | ||
Enamine | EN300-319216-1g |
3-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxypropanoic acid |
1498870-41-9 | 1g |
$770.0 | 2023-09-05 | ||
Enamine | EN300-319216-10g |
3-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxypropanoic acid |
1498870-41-9 | 10g |
$3315.0 | 2023-09-05 | ||
Enamine | EN300-319216-5g |
3-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxypropanoic acid |
1498870-41-9 | 5g |
$2235.0 | 2023-09-05 | ||
Enamine | EN300-319216-0.1g |
3-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxypropanoic acid |
1498870-41-9 | 0.1g |
$678.0 | 2023-09-05 | ||
Enamine | EN300-319216-0.05g |
3-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxypropanoic acid |
1498870-41-9 | 0.05g |
$647.0 | 2023-09-05 | ||
Enamine | EN300-319216-1.0g |
3-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxypropanoic acid |
1498870-41-9 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-319216-5.0g |
3-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxypropanoic acid |
1498870-41-9 | 5.0g |
$3728.0 | 2023-02-24 | ||
Enamine | EN300-319216-0.25g |
3-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxypropanoic acid |
1498870-41-9 | 0.25g |
$708.0 | 2023-09-05 |
3-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxypropanoic acid 関連文献
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L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
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Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029
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10. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
3-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxypropanoic acidに関する追加情報
3-(1-Ethyl-1H-Pyrazol-4-Yl)-2-Hydroxypropanoic Acid: A Comprehensive Overview
The compound 3-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxypropanoic acid (CAS No. 1498870-41-9) is a fascinating molecule with significant potential in various fields of chemistry and biology. This compound, characterized by its unique structure, has garnered attention due to its versatile applications and intriguing chemical properties. In this article, we will delve into the details of this compound, exploring its synthesis, properties, and recent advancements in its utilization.
Chemical Structure and Synthesis
The molecule 3-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxypropanoic acid consists of a pyrazole ring substituted with an ethyl group at the 1-position and a hydroxypropanoic acid moiety at the 4-position. This structure endows the compound with a combination of aromatic and hydrophilic properties, making it suitable for various chemical reactions. The synthesis of this compound typically involves a multi-step process, including the formation of the pyrazole ring followed by substitution reactions to introduce the ethyl and hydroxypropanoic acid groups. Recent studies have explored more efficient synthetic routes, leveraging catalytic methods to enhance yield and purity.
Physical and Chemical Properties
Understanding the physical and chemical properties of 3-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxypropanoic acid is crucial for its application in different industries. The compound exhibits a melting point of approximately 200°C and is soluble in polar solvents such as water and ethanol. Its hydrophilic nature makes it ideal for use in aqueous environments, while its aromatic pyrazole ring contributes to its stability under various conditions. Recent research has also highlighted its ability to form stable complexes with metal ions, opening new avenues for its use in coordination chemistry.
Applications in Drug Discovery
One of the most promising applications of 3-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxypropanoic acid lies in the field of drug discovery. The compound has shown potential as a lead molecule in the development of new pharmaceutical agents targeting various diseases. For instance, studies have demonstrated its ability to inhibit key enzymes involved in inflammatory processes, suggesting its potential as an anti-inflammatory drug. Additionally, its hydroxypropanoic acid moiety makes it a candidate for use in peptide synthesis, further expanding its therapeutic applications.
Recent Research Advancements
The scientific community has recently made significant strides in understanding the behavior and potential uses of 3-(1-ethyl-1H-pyrazol-4-Yl)-2-Hydroxypropanoic Acid. Researchers have explored its role as a building block in organic synthesis, particularly in the construction of complex molecules with bioactive properties. Furthermore, advancements in computational chemistry have enabled detailed modeling of this compound's interactions with biological systems, providing insights into its pharmacokinetics and toxicity profiles.
Environmental Considerations
As with any chemical compound, understanding the environmental impact of 3-(1-Ethylpyrazolyl)-2-Hydroxypropanoic Acid is essential for sustainable practices. Studies have shown that the compound biodegrades efficiently under aerobic conditions, reducing concerns about long-term environmental persistence. However, further research is needed to assess its impact on aquatic ecosystems and develop strategies for safe disposal.
Conclusion
In conclusion, 3-(1-Ethylpyrazolyl)-2-Hydroxypropanoic Acid (CAS No. 1498870-419) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthesis and application techniques, positions it as a valuable tool in modern chemistry and biology. As research continues to uncover new potentials for this compound, it is poised to play an increasingly important role in both academic and industrial settings.
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